1-Ethyl-2-isopropyl-3-methylaziridine

Description

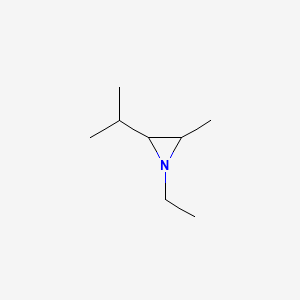

1-Ethyl-2-isopropyl-3-methylaziridine is a trisubstituted aziridine characterized by a three-membered heterocyclic ring containing one nitrogen atom. The compound’s structure features three distinct alkyl substituents: ethyl, isopropyl, and methyl groups attached to the aziridine ring. This steric and electronic configuration confers unique reactivity, particularly in ring-opening reactions and coordination chemistry. Aziridines are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer synthesis due to their strained ring system and nucleophilic nitrogen center .

Properties

CAS No. |

55702-73-3 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

1-ethyl-2-methyl-3-propan-2-ylaziridine |

InChI |

InChI=1S/C8H17N/c1-5-9-7(4)8(9)6(2)3/h6-8H,5H2,1-4H3 |

InChI Key |

CLEDYPWKLCSBGA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(C1C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-isopropyl-3-methylaziridine can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-2-isopropyl-3-methylamine with an appropriate halogenating agent to form the aziridine ring. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-isopropyl-3-methylaziridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxaziridines.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted aziridines.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alkyl halides, sodium azide (NaN3)

Major Products Formed:

Oxidation: Oxaziridines

Reduction: Amines

Substitution: Substituted aziridines

Scientific Research Applications

1-Ethyl-2-isopropyl-3-methylaziridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 1-ethyl-2-isopropyl-3-methylaziridine involves its reactivity due to the ring strain of the aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions. The molecular targets and pathways involved include enzyme active sites and nucleophilic centers in biological molecules .

Comparison with Similar Compounds

Comparison with Similar Aziridine Compounds

Structural and Electronic Comparisons

The compound’s structural analogs include:

- 1,2,3-Trimethylaziridine : Lacks the ethyl and isopropyl groups, resulting in lower steric hindrance and faster ring-opening kinetics.

- 1-Isopropyl-2,3-dimethylaziridine : Shares the isopropyl substituent but lacks the ethyl group, altering steric effects on regioselectivity in reactions.

- 1-Ethyl-2-methylaziridine : A disubstituted analog with reduced steric bulk, leading to higher solubility in polar solvents.

Table 1: Comparative Properties of Aziridine Derivatives

| Property | 1-Ethyl-2-isopropyl-3-methylaziridine | 1,2,3-Trimethylaziridine | 1-Isopropyl-2,3-dimethylaziridine |

|---|---|---|---|

| Molecular Weight (g/mol) | 127.23 | 99.17 | 113.22 |

| Boiling Point (°C) | ~145–150 (est.) | 92–94 | 120–125 |

| Ring Strain Energy (kcal/mol) | ~27 (estimated) | ~25 | ~26 |

| Solubility in Water | Low | Moderate | Low |

Limitations of Available Data

The evidence provided (PubChem entry for this compound) lacks experimental data for direct comparisons. Key parameters such as spectroscopic profiles (NMR, IR) and crystallographic data remain unvalidated in open-source repositories. Further studies are required to confirm computational predictions and expand practical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.